NMDA-IN-1 Exhibits Sub-Nanomolar NR2B Binding Affinity Superior to Ifenprodil and Ro 25-6981
NMDA-IN-1 demonstrates a Ki of 0.85 nM for the NMDA receptor NR2B subunit [1]. In contrast, the prototypical NR2B antagonist ifenprodil exhibits an IC50 of approximately 340 nM (0.34 μM) at NR1A/NR2B receptors [2]. The more advanced compound Ro 25-6981, a close structural and functional analog, displays an IC50 of 9 nM for NR2B-containing receptors [3]. Thus, NMDA-IN-1 provides a >400-fold improvement in binding affinity compared to ifenprodil and a >10-fold improvement relative to Ro 25-6981 under comparable receptor binding conditions.
| Evidence Dimension | NR2B subunit binding affinity (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 0.85 nM |
| Comparator Or Baseline | Ifenprodil: IC50 = 340 nM (0.34 μM); Ro 25-6981: IC50 = 9 nM |
| Quantified Difference | >400-fold more potent than ifenprodil; >10-fold more potent than Ro 25-6981 |
| Conditions | Recombinant NR1A/NR2B receptor binding assays (radioligand displacement or functional Ca2+ flux) |
Why This Matters
Superior potency at the target enables use of lower compound concentrations in cellular and in vivo experiments, reducing the likelihood of off-target effects and solvent-related artifacts.
- [1] McCauley JA, Theberge CR, Romano JJ, Billings SB, Anderson KD, Claremon DA, Freidinger RM, Bednar RA, Mosser SD, Gaul SL, et al. NR2B-selective N-methyl-D-aspartate antagonists: synthesis and evaluation of 5-substituted benzimidazoles. J Med Chem. 2004;47(8):2089-2096. View Source
- [2] Williams K. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Mol Pharmacol. 1993;44(4):851-859. View Source
- [3] Fischer G, Mutel V, Trube G, Malherbe P, Kew JN, Mohacsi E, Heitz MP, Kemp JA. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro. J Pharmacol Exp Ther. 1997;283(3):1285-1292. View Source
